molecular formula C16H16N2O5 B4408504 2-methoxy-N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide

2-methoxy-N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide

Cat. No.: B4408504
M. Wt: 316.31 g/mol
InChI Key: HWDWMOUJYCHBFB-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide is an organic compound with a complex structure that includes methoxy, nitro, and benzamide functional groups

Properties

IUPAC Name

2-methoxy-N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-10-5-4-6-12(15(10)23-3)16(19)17-13-9-11(18(20)21)7-8-14(13)22-2/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDWMOUJYCHBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a methoxy-substituted benzene ring, followed by amide formation with a suitable amine derivative. The reaction conditions often involve the use of strong acids for nitration and coupling agents for amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) in acidic conditions are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides or phenols.

Scientific Research Applications

2-methoxy-N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(2-methoxy-5-nitrophenyl)acetamide
  • 2-hydroxy-N-(2-methoxy-5-nitrophenyl)benzylamine
  • N-(2-methoxy-5-nitrophenyl)benzamide

Uniqueness

2-methoxy-N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide is unique due to the presence of both methoxy and nitro groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methoxy-N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide
Reactant of Route 2
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2-methoxy-N-(2-methoxy-5-nitrophenyl)-3-methylbenzamide

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